molecular formula C15H22N2O B8381930 N-(4-Amino-2,6-dimethyl-phenyl)-2-cyclopentyl-acetamide

N-(4-Amino-2,6-dimethyl-phenyl)-2-cyclopentyl-acetamide

Cat. No.: B8381930
M. Wt: 246.35 g/mol
InChI Key: HOYLEZLOXBHANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2,6-dimethyl-phenyl)-2-cyclopentyl-acetamide is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(4-amino-2,6-dimethylphenyl)-2-cyclopentylacetamide

InChI

InChI=1S/C15H22N2O/c1-10-7-13(16)8-11(2)15(10)17-14(18)9-12-5-3-4-6-12/h7-8,12H,3-6,9,16H2,1-2H3,(H,17,18)

InChI Key

HOYLEZLOXBHANC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CC2CCCC2)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc dust (10 g) was added in portions over 10 minutes to 2-cyclopentyl-N-(2,6-dimethyl-4-nitro-phenyl)-acetamide (1.45 g) in tetrahydrofuran (40 mL) and acetic acid (10 mL) cooled to 0° C. The reaction mixture was stirred 2 hours at 25° C., neutralized with solid sodium carbonate and filtered through silica (50 g), which was washed with ethyl acetate (200 mL). The organic phase was concentrated in vacuo to furnish 1.15 g (89% yield) of the title compound as a light orange solid. 1H NMR (500 MHz, DMSO-d6): 1.20 (m, 2H), 1.51 (m, 2H), 1.60 (m, 2H), 1.75 (m, 2H), 1.96 (s, 6H), 2.22 (m, 1H), 2.23 (d, 2H), 4.81 (b, 2H), 6.23 (s, 2H), 8.74 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-cyclopentyl-N-(2,6-dimethyl-4-nitro-phenyl)-acetamide
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.